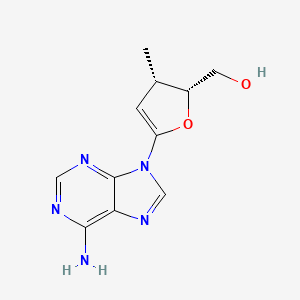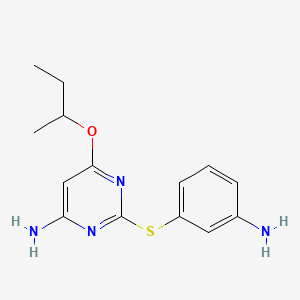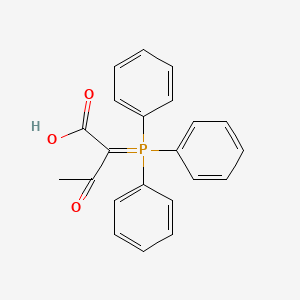
3-Oxo-2-(triphenyl-lambda~5~-phosphanylidene)butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Oxo-2-(triphenylphosphoranylidene)butanoic acid is a chemical compound known for its unique structure and reactivity. It is often used in organic synthesis due to its ability to form stable intermediates and participate in various chemical reactions. The compound features a triphenylphosphoranylidene group, which is a key functional group in many organic reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxo-2-(triphenylphosphoranylidene)butanoic acid typically involves the reaction of triphenylphosphine with an appropriate carbonyl compound. One common method is the Wittig reaction, where triphenylphosphine reacts with a carbonyl compound to form the phosphoranylidene intermediate. This intermediate can then be further reacted to form the desired product .
Industrial Production Methods
Industrial production of 3-Oxo-2-(triphenylphosphoranylidene)butanoic acid often involves large-scale Wittig reactions under controlled conditions to ensure high yield and purity. The reaction conditions typically include the use of solvents like dichloromethane or tetrahydrofuran and may require the presence of a base such as sodium hydride to facilitate the reaction .
Analyse Des Réactions Chimiques
Types of Reactions
3-Oxo-2-(triphenylphosphoranylidene)butanoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The triphenylphosphoranylidene group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in reactions with 3-Oxo-2-(triphenylphosphoranylidene)butanoic acid include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from reactions involving 3-Oxo-2-(triphenylphosphoranylidene)butanoic acid depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or alkanes .
Applications De Recherche Scientifique
3-Oxo-2-(triphenylphosphoranylidene)butanoic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis to form various intermediates and final products.
Biology: Employed in the synthesis of biologically active compounds and pharmaceuticals.
Medicine: Utilized in the development of new drugs and therapeutic agents.
Industry: Applied in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-Oxo-2-(triphenylphosphoranylidene)butanoic acid involves its ability to form stable intermediates through the Wittig reaction. The triphenylphosphoranylidene group acts as a nucleophile, attacking electrophilic carbonyl compounds to form new carbon-carbon bonds. This reactivity makes it a valuable tool in organic synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 3-oxo-4-(triphenylphosphoranylidene)butyrate: Similar in structure but with an ethyl ester group.
Butanoic acid, 4-(4-fluorophenoxy)-3-oxo-2-(triphenylphosphoranylidene): Contains a fluorophenoxy group instead of a simple hydrogen.
Uniqueness
3-Oxo-2-(triphenylphosphoranylidene)butanoic acid is unique due to its specific structure and reactivity, which allows it to participate in a wide range of chemical reactions. Its ability to form stable intermediates and its versatility in organic synthesis make it a valuable compound in both research and industrial applications .
Propriétés
Numéro CAS |
184000-45-1 |
|---|---|
Formule moléculaire |
C22H19O3P |
Poids moléculaire |
362.4 g/mol |
Nom IUPAC |
3-oxo-2-(triphenyl-λ5-phosphanylidene)butanoic acid |
InChI |
InChI=1S/C22H19O3P/c1-17(23)21(22(24)25)26(18-11-5-2-6-12-18,19-13-7-3-8-14-19)20-15-9-4-10-16-20/h2-16H,1H3,(H,24,25) |
Clé InChI |
IDODDNKAYOEFSQ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C(=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




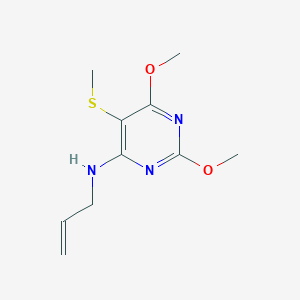
![5-Bromoimidazo[1,2-a]pyrazine-2-carbonitrile](/img/structure/B12921494.png)

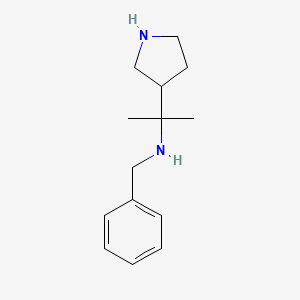
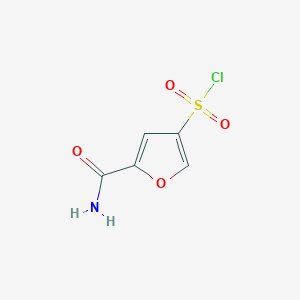
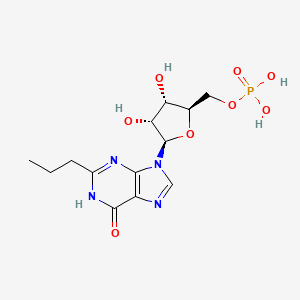
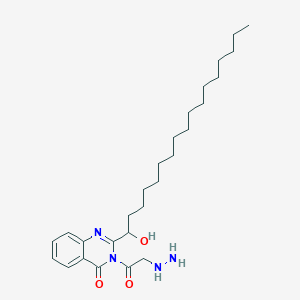
![5-Phenyl-4-(piperidin-1-yl)-5h-indeno[1,2-d]pyrimidine](/img/structure/B12921533.png)

![(E)-N-[3-(4,6-Dichloropyrimidin-2-yl)phenyl]-1-phenylmethanimine](/img/structure/B12921555.png)
